3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid, pinacol ester

Description

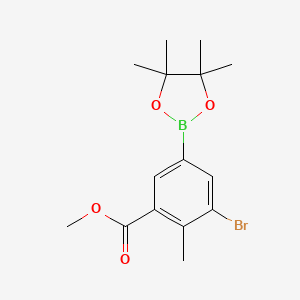

3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid, pinacol ester (CAS: N/A; referred to as Compound A hereafter) is a boronic acid pinacol ester derivative featuring a trisubstituted phenyl ring. Its structure includes:

- Bromo substituent at position 3 (electron-withdrawing group, enhancing electrophilicity for cross-coupling reactions).

- Methoxycarbonyl group at position 5 (electron-withdrawing, influencing solubility and reactivity).

- Methyl group at position 4 (electron-donating, steric hindrance modulator).

- Pinacol ester protecting the boronic acid moiety, enhancing stability and solubility in organic solvents .

Applications: Boronic acid pinacol esters are pivotal in Suzuki couplings for constructing biaryl systems in pharmaceuticals, agrochemicals, and organic materials .

Properties

IUPAC Name |

methyl 3-bromo-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BBrO4/c1-9-11(13(18)19-6)7-10(8-12(9)17)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIROWUEKIPSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BBrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid, pinacol ester typically involves the reaction of 3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid, pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents are used.

Major Products

Scientific Research Applications

Anticancer Activity

Boronic acids and their derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proteasome, a critical mechanism in cancer cell survival. For instance, derivatives of boronic acids have been designed to improve the efficacy of existing drugs like bortezomib by enhancing their pharmacokinetic profiles and reducing toxicity .

Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for targeted drug delivery systems. Research indicates that 3-bromo-5-methoxycarbonyl-4-methylphenylboronic acid pinacol ester can selectively bind to the glycocalyx on cancer cells, facilitating targeted delivery of chemotherapeutic agents such as camptothecin . This selectivity enhances the therapeutic index of the drugs while minimizing systemic side effects.

Synthesis of Bioactive Compounds

This compound serves as a crucial building block in the synthesis of various bioactive molecules. For example, it can be utilized in Suzuki-Miyaura coupling reactions to create complex organic structures that are vital for pharmaceutical development . The versatility of boronic acids allows chemists to modify functional groups easily, leading to a wide array of potential drug candidates.

Organic Synthesis

3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid pinacol ester is employed in several catalytic processes. Its utility as a reagent in organic synthesis is highlighted by its involvement in protodeboronation reactions, which allow for the functionalization of alkenes through radical mechanisms . This reaction pathway has been applied successfully to synthesize complex molecules relevant to various fields including materials science and pharmaceuticals.

Environmental Applications

Recent studies have also explored the use of boronic acid derivatives in environmental chemistry, particularly in the detection and removal of pollutants. The ability of these compounds to form stable complexes with certain pollutants can be harnessed for environmental remediation efforts .

Case Study 1: Anticancer Drug Development

A study demonstrated that modifications to boronic acid derivatives could significantly enhance their potency against multiple myeloma cells. The derivative based on 3-bromo-5-methoxycarbonyl-4-methylphenylboronic acid exhibited an IC50 value lower than that of bortezomib, indicating its potential as a lead compound for further development .

Case Study 2: Targeted Drug Delivery

In another investigation, researchers utilized the selective binding properties of boronic acids to develop a delivery system for camptothecin. The study showed that by attaching camptothecin to a boronic acid moiety, they could achieve selective release at cancer sites due to the unique environment present in tumor tissues .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their substituents:

| Compound Name (CAS) | Substituents | Molecular Weight | Key Features |

|---|---|---|---|

| Compound A | 3-Br, 5-MeOCO-, 4-Me | ~340 g/mol* | Balanced EWG/EDG mix; moderate steric hindrance |

| 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid (BB-6848) | 5-Br, 2-OCH2CH2OMe | ~284 g/mol | Ether-linked EWG; enhanced solubility in polar solvents |

| 6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester (PN-4230) | 6-Br, 3-OMe, 2-Me | ~326 g/mol | Methoxy as EWG; ortho-methyl increases steric hindrance |

| 3-Amino-4-methylphenylboronic acid pinacol ester hydrochloride | 3-NH2, 4-Me | ~287 g/mol | Amino group enables hydrogen bonding; protonated for improved stability |

| 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester | 3-Cl, 4-OEt, 5-F | ~300 g/mol | Halogen diversity; ethoxy enhances lipophilicity |

*Estimated based on analogous structures.

Key Observations :

- Electron Effects : Compounds with electron-withdrawing groups (EWGs; e.g., Br, COOMe) exhibit higher reactivity in Suzuki couplings compared to electron-donating groups (EDGs; e.g., OMe, NH2) .

- Steric Hindrance : Ortho-substituents (e.g., 2-Me in PN-4230) reduce coupling efficiency due to steric clashes with catalysts .

- Solubility : Pinacol esters generally show superior solubility in chloroform and ketones vs. parent boronic acids. Substituents like methoxycarbonyl (Compound A) may reduce solubility in hydrocarbons compared to ether-linked groups (BB-6848) .

Reactivity in Suzuki-Miyaura Cross-Couplings

Comparative coupling efficiency (based on analogous reactions):

Trends :

- EWG Impact : Compounds with strong EWGs (e.g., COOMe in Compound A) accelerate oxidative addition but may require optimized catalyst systems (e.g., Pd(dppf)Cl2 vs. Pd(PPh3)4) .

- Steric Limitations : Bulky substituents (e.g., 4-Me in Compound A) reduce yields compared to less hindered analogs (e.g., 4-pyridineboronic ester) .

Biological Activity

3-Bromo-5-methoxycarbonyl-4-methylphenylboronic acid, pinacol ester (CAS: 2377610-87-0) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and its applications in various chemical reactions, particularly in organic synthesis.

- Molecular Formula : C15H20BBrO4

- Molar Mass : 355.03 g/mol

- Structure : The compound features a bromine atom and a methoxycarbonyl group attached to a phenyl ring, enhancing its reactivity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with biological targets through the formation of boronate esters. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolic processes.

Key Mechanisms:

- Transmetalation : Involves the transfer of a metal from one ligand to another, facilitating reactions such as the Suzuki-Miyaura coupling.

- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteasomes and other enzymes by binding to the active site, which is crucial for their function.

Biological Activities

Research indicates that boronic acids and their derivatives exhibit a range of biological activities:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a well-known boronic acid derivative, is used clinically for multiple myeloma treatment due to its ability to induce cell death in malignant cells .

- Antibacterial and Antiviral Properties : Some studies suggest that boronic acids can disrupt bacterial cell wall synthesis and inhibit viral replication by targeting specific enzymes .

- Sensor Applications : The ability of boronic acids to form complexes with sugars makes them useful as sensors for glucose monitoring and other biomolecules .

Case Study 1: Anticancer Properties

In a study published in Nature Reviews Drug Discovery, researchers investigated the effects of various boronic acid derivatives on cancer cell lines. The study found that compounds similar to 3-bromo-5-methoxycarbonyl-4-methylphenylboronic acid exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through proteasome inhibition .

Case Study 2: Antibacterial Activity

A research article highlighted the antibacterial effects of boronic acids against Staphylococcus aureus. The study demonstrated that these compounds could effectively inhibit bacterial growth by targeting key enzymatic pathways involved in cell wall synthesis .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the key synthetic methodologies for preparing 3-bromo-5-methoxycarbonyl-4-methylphenylboronic acid pinacol ester?

Answer:

The synthesis typically involves reacting the corresponding boronic acid with pinacol under dehydrating conditions. A general protocol includes:

- Step 1: Prepare the phenylboronic acid precursor via directed ortho-metalation (DoM) or Miyaura borylation of a halogenated aryl substrate.

- Step 2: Protect the boronic acid group by refluxing with pinacol in an anhydrous solvent (e.g., THF) using molecular sieves to remove water .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the ester.

Basic: What safety precautions are critical when handling this compound?

Answer:

- Hazard Mitigation: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation (H335) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Store in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

Advanced: How do the bromo, methoxycarbonyl, and methyl substituents influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects: The 4-methyl group increases steric hindrance, potentially slowing transmetalation in Suzuki-Miyaura reactions. Preferential coupling at the less hindered position (e.g., para to bromo) is observed .

- Electronic Effects: The electron-withdrawing methoxycarbonyl group deactivates the ring, reducing electrophilicity but stabilizing intermediates via resonance.

- Bromo as a Leaving Group: Bromine facilitates subsequent functionalization (e.g., Buchwald-Hartwig amination) post-cross-coupling .

Advanced: How can researchers resolve contradictions in reaction yields or by-product formation during couplings?

Answer:

- Parameter Screening: Systematically vary Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (DMF vs. dioxane) to optimize turnover .

- By-Product Analysis: Use LC-MS or GC-MS to identify protodeboronation by-products. Additives like NaBr or phase-transfer catalysts (e.g., TBAB) can suppress degradation .

- Kinetic Studies: Monitor reaction progress via in situ ¹¹B NMR to track boronic ester consumption .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm the presence of pinacol (δ ~1.2 ppm for CH₃ groups) and aryl protons (δ 6.5–8.0 ppm).

- ¹¹B NMR: A sharp singlet near δ 30 ppm confirms boronate ester formation .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Br, B).

Advanced: What strategies enhance stability during long-term storage or under reaction conditions?

Answer:

- Moisture Control: Store with desiccants (e.g., 3Å molecular sieves) and avoid protic solvents.

- Inert Atmosphere: Use Schlenk techniques for air-sensitive reactions.

- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated decomposition .

Basic: What are the primary applications in pharmaceutical synthesis?

Answer:

- Suzuki-Miyaura Coupling: Construct biaryl motifs for kinase inhibitors or antiviral agents.

- Protecting Group Strategy: The pinacol ester acts as a stable boronate source for sequential functionalization (e.g., bromine substitution → cross-coupling → carboxylate hydrolysis) .

Advanced: How can computational modeling predict reactivity or regioselectivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.